![molecular formula C19H33Cl2N3O2 B13780508 N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride CAS No. 86746-05-6](/img/structure/B13780508.png)
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperazine ring and a trimethylphenoxy group, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Piperazine Intermediate: This step involves the reaction of 4-methylpiperazine with a suitable alkylating agent to introduce the propyl group.
Attachment of the Trimethylphenoxy Group: The intermediate is then reacted with 2,4,6-trimethylphenol under specific conditions to form the desired phenoxyacetamide structure.
Final Conversion to Dihydrochloride Salt: The compound is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
作用机制
The mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride involves its interaction with specific molecular targets within the body. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
属性
CAS 编号 |
86746-05-6 |
|---|---|
分子式 |
C19H33Cl2N3O2 |
分子量 |
406.4 g/mol |
IUPAC 名称 |
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride |
InChI |
InChI=1S/C19H31N3O2.2ClH/c1-15-12-16(2)19(17(3)13-15)24-14-18(23)20-6-5-7-22-10-8-21(4)9-11-22;;/h12-13H,5-11,14H2,1-4H3,(H,20,23);2*1H |
InChI 键 |
ZYOGORCZNGZLGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NCCCN2CCN(CC2)C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


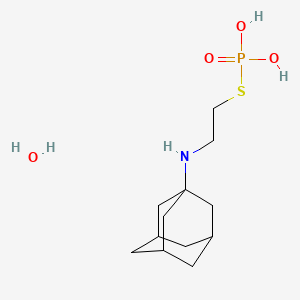

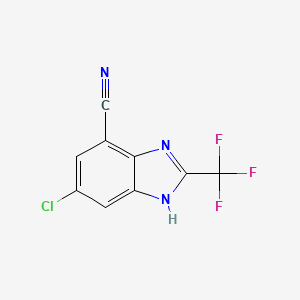
![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
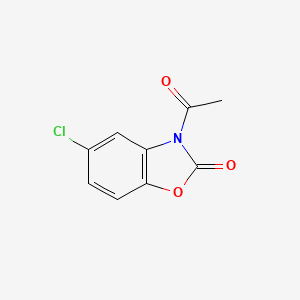
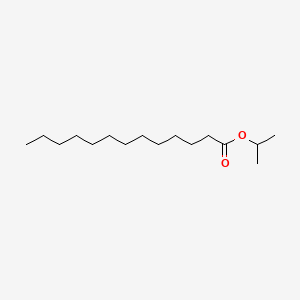
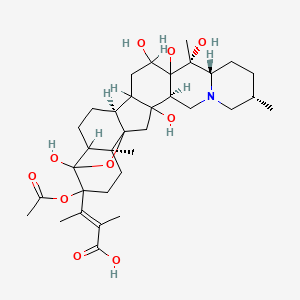

![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)
![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)


